molecular formula C30H30ClNO6 B301961 2-{9-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID

2-{9-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID

Cat. No.: B301961
M. Wt: 536 g/mol
InChI Key: UZPKEGBVBCSLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.

    Substitution Reactions:

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acridine core, potentially converting it to a dihydroacridine derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while substitution of the chloro group with an amine could produce an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-{9-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, acridine derivatives are known for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be studied for its ability to interact with biological macromolecules, such as DNA and proteins, and its potential therapeutic effects.

Medicine

In medicine, the compound may be investigated for its pharmacological properties. Acridine derivatives have been explored for their use in treating diseases such as cancer, malaria, and bacterial infections. The specific biological activity of this compound would need to be determined through experimental studies.

Industry

Industrially, the compound could be used in the development of new materials, such as dyes and pigments, due to its aromatic structure. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{9-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL}ACETIC ACID would depend on its specific interactions with molecular targets. Acridine derivatives often intercalate into DNA, disrupting replication and transcription processes. They may also inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.

    Proflavine: An acridine derivative with antiseptic properties.

Uniqueness

(9-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the benzyloxy, chloro, and ethoxy groups, along with the acetic acid moiety, differentiates it from other acridine derivatives and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C30H30ClNO6

Molecular Weight

536 g/mol

IUPAC Name

2-[9-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C30H30ClNO6/c1-2-37-25-15-19(14-20(31)30(25)38-17-18-8-4-3-5-9-18)27-28-21(10-6-12-23(28)33)32(16-26(35)36)22-11-7-13-24(34)29(22)27/h3-5,8-9,14-15,27H,2,6-7,10-13,16-17H2,1H3,(H,35,36)

InChI Key

UZPKEGBVBCSLOR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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